

LY3000328 human vs mouse CatS inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: LY 3000328

CAS No.: 1373215-15-6

Cat. No.: S534032

[Get Quote](#)

Potency Profile of LY3000328

Species Target	IC ₅₀ (nM)	Number of Replicates (n)	Selectivity Feature
Human CatS (hCatS)	7.70 ± 5.85 nM	n = 11	Highly selective over other cathepsins (L, K, B, V) [1].
Mouse CatS (mCatS)	1.67 ± 1.17 nM	n = 9	~4.6 times more potent than against hCatS [1].

Experimental Methodology

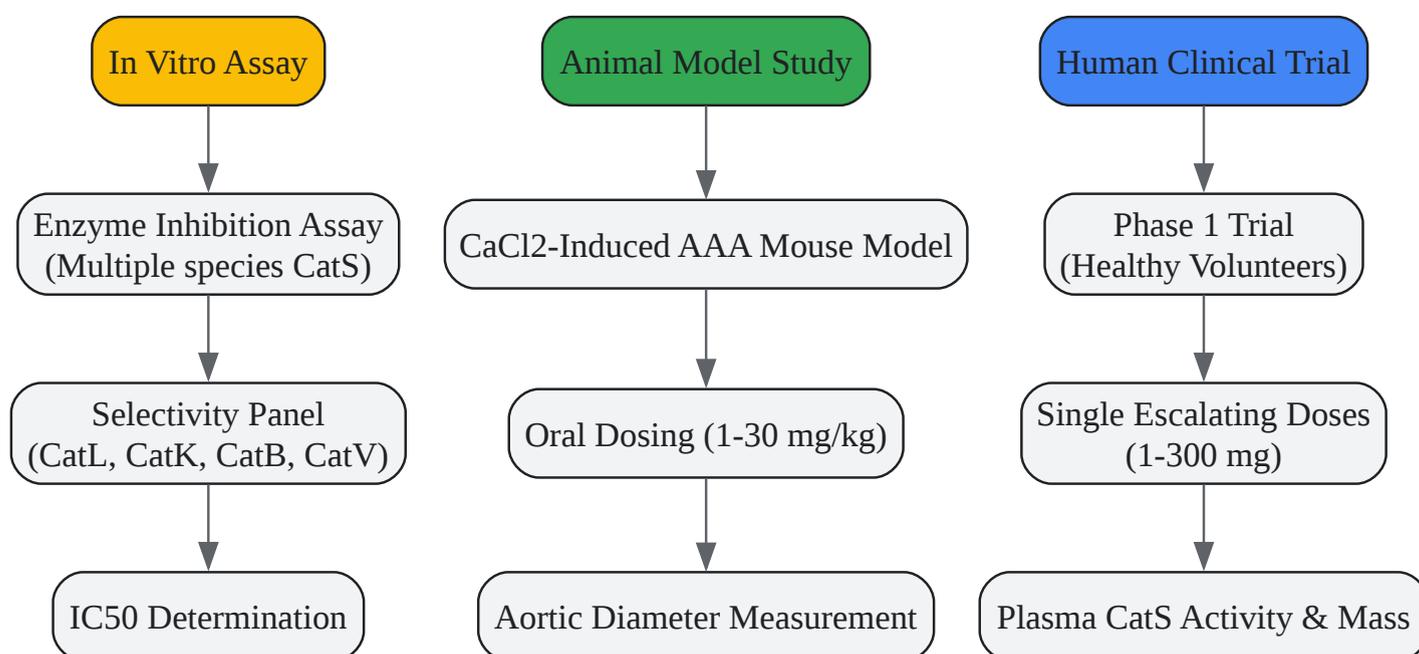
The data in the table above was generated through standardized **in vitro enzyme inhibition assays** [1]. Here is a typical protocol for determining the IC₅₀ values:

- Procedure:** A fixed concentration of the CatS enzyme is incubated with varying concentrations of LY3000328. A fluorescent substrate (e.g., Z-VVR-AFC) is then added. As the active CatS cleaves the substrate, it releases a fluorescent signal that can be measured over time [2].
- Data Analysis:** The rate of substrate cleavage (reaction velocity) is measured in the presence and absence of the inhibitor. The percentage of enzyme activity remaining at each inhibitor concentration

is calculated. The IC₅₀ value—the concentration at which the inhibitor reduces the enzyme's activity by 50%—is then determined by plotting the inhibitor concentration against the percentage of activity [1].

- **Selectivity Testing:** The high selectivity of LY3000328 for CatS over other cysteine cathepsins like L, K, B, and V was confirmed using similar assays tailored for each specific enzyme [1].

The experimental workflow from key studies can be summarized as follows:



[Click to download full resolution via product page](#)

Mechanism of Action and Species Difference

Understanding the mechanism of LY3000328 helps explain the observed species difference in potency.

- **Non-covalent Inhibition:** Unlike many early CatS inhibitors that form covalent bonds with the catalytic Cys25 residue, LY3000328 is a **non-covalent inhibitor**. It binds reversibly to the **S2 and S3 subsites** of the enzyme's active site without interacting with Cys25, which contributes to its high selectivity [1] [3].
- **Structural Basis for Potency Difference:** Research indicates that the amino acid residue **Glycine 137 (Gly137)** in the S2 pocket of human CatS is critical. In rat CatS (which, like mouse, is often used to predict rodent activity), this residue is a **Cysteine (Cys)**. The bulkier Cysteine side chain reduces the size of the S2 pocket, which can sterically hinder the binding of inhibitors like LY3000328 that

have larger chemical groups designed to fit the human enzyme's pocket [1]. This G137C mutation is a key reason for the differential potency.

Clinical Development Status

LY3000328 (also referred to as Z-FL-COCHO) has progressed through initial human testing.

- **Phase I Clinical Trial:** A single-dose, escalating study (NCT01515358) in healthy volunteers found that LY3000328 was well-tolerated at doses up to 300 mg and exhibited linear pharmacokinetics [4].
- **Pharmacodynamic Observations:** The study reported a complex pharmacodynamic response. While LY3000328 initially reduced plasma CatS activity, this was followed by a rebound increase in CatS mass after the drug was cleared from the body [4]. This feedback mechanism may have implications for its clinical development strategy.

Research Implications Summary

In summary, for your comparison guide:

- **Higher Potency in Mouse:** LY3000328 is approximately **4.6 times more potent** against mouse CatS than human CatS [1].
- **Critical Structural Insight:** The **Gly137** residue in human CatS is a key determinant of inhibitor binding, and species variation at this site (e.g., Cys in rat) accounts for the potency difference [1].
- **Advanced Profile:** It is a **selective, non-covalent inhibitor** that has successfully completed a Phase I clinical trial, establishing a foundational safety profile in humans [1] [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Discovery of Cathepsin S Inhibitor LY3000328 for the ... [pmc.ncbi.nlm.nih.gov]
2. In-silico and in-vitro screening of Asiatic acid and Asiaticoside A against... [bmcparmacolotoxicol.biomedcentral.com]

3. 95% (HPLC) | 1373215-15-6 LY 3000328 [sigmaaldrich.cn]

4. Pharmacokinetics and pharmacodynamics of the cathepsin ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [LY3000328 human vs mouse CatS inhibition potency]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b534032#ly3000328-human-vs-mouse-cats-inhibition-potency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com